molecular formula C8H7BrN2O B3318103 2-Bromo-4-ethoxynicotinonitrile CAS No. 98645-44-4

2-Bromo-4-ethoxynicotinonitrile

Cat. No.: B3318103
CAS No.: 98645-44-4
M. Wt: 227.06 g/mol
InChI Key: YWKCRSBHMASCMK-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxynicotinonitrile is a nicotinonitrile derivative featuring a bromine atom at the 2-position and an ethoxy group at the 4-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research . Its structural framework allows for further functionalization, making it valuable for constructing complex molecules. However, commercial availability of this compound has been discontinued, limiting its current accessibility for industrial applications .

Properties

IUPAC Name

2-bromo-4-ethoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-2-12-7-3-4-11-8(9)6(7)5-10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCRSBHMASCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277741
Record name 2-Bromo-4-ethoxy-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98645-44-4
Record name 2-Bromo-4-ethoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98645-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethoxy-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-ethoxynicotinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxynicotinonitrile is primarily related to its ability to undergo substitution and coupling reactions, which allows it to interact with various molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors, depending on the nature of the substituents introduced during its chemical transformations . The exact molecular pathways involved can vary based on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Features
This compound Br (2), OCH₂CH₃ (4) C₈H₇BrN₂O Ethoxy enhances lipophilicity
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile OCH₂CH₃ (2), 4-OCH₂CH₃Ph (4), BrPh (6) C₂₂H₂₀BrN₃O₂ Bulky aryl groups, extended conjugation
2-Amino-5-bromo-4-methoxynicotinonitrile NH₂ (2), Br (5), OCH₃ (4) C₇H₆BrN₃O Amino group enables hydrogen bonding
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile SCH₂PhBr (2), CF₃ (4), thienyl (6) C₁₉H₁₁BrF₃N₂S₂ Thioether and CF₃ enhance lipophilicity
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile NH₂ (2), BrPh (4), F/CH₂OCH₃OPh (6) C₂₀H₁₅BrFN₃O₂ Fluorine improves metabolic stability

Key Observations:

  • Substituent Effects: The ethoxy group in this compound increases lipophilicity compared to methoxy derivatives (e.g., 2-amino-5-bromo-4-methoxynicotinonitrile) . Bulky aryl groups, as in 6-(4-bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile, reduce solubility but enhance intermolecular interactions in crystal structures .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and bromine substituents (e.g., in ) decrease electron density on the pyridine ring, influencing reactivity in cross-coupling reactions.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Bulky substituents, such as 4-ethoxyphenyl groups, lead to distinct dihedral angles (e.g., 10.8° between pyridine and bromophenyl planes in ), affecting molecular stacking and stability .
  • Hydrogen Bonding: Amino-containing derivatives (e.g., ) exhibit stronger intermolecular hydrogen bonds compared to ethoxy-substituted analogs, influencing solubility and melting points.

Biological Activity

2-Bromo-4-ethoxynicotinonitrile (CAS No. 98645-44-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine atom and an ethoxy group attached to its structure. The molecular formula is C10H10BrN3O, and it has a molecular weight of approximately 256.11 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, it was found to inhibit the proliferation of MDA-MB-231 breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis .

The mechanism underlying the anticancer activity of this compound involves:

  • Inhibition of Kinase Activity : The compound has been reported to inhibit the activity of MNK1 and MNK2 kinases, which are crucial for tumor cell growth. By blocking these kinases, the compound reduces phosphorylation of eIF4E, a key regulator of protein synthesis in cancer cells .
  • Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

Table 1: Summary of Biological Activities

Biological ActivityEffectMechanism
AntimicrobialBroad-spectrum inhibitionDisruption of bacterial cell wall synthesis
AnticancerInduces apoptosisInhibition of MNK1/2 kinase activity; cell cycle arrest

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in clinical settings .

Study 2: Cancer Cell Line Analysis

In a separate investigation focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed as evidenced by increased caspase activity and Annexin V staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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